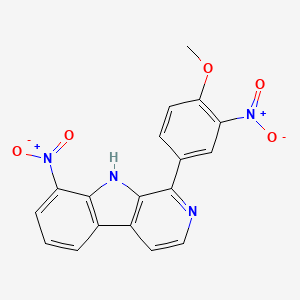![molecular formula C18H16ClN5S B13371881 3-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B13371881.png)
3-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide is a complex organic compound that belongs to the class of pyrazoles and pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenyl group and a pyrazolopyrimidine scaffold makes this compound particularly interesting for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring by reacting hydrazine with a β-diketone in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Cyclization to Form Pyrazolopyrimidine: The pyrazole derivative undergoes cyclization with a suitable reagent, such as formamide, to form the pyrazolopyrimidine scaffold.
Methyl Sulfide Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyrazole ring, leading to the formation of amines or dihydropyrazoles.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and dihydropyrazoles.
Substitution: Various substituted chlorophenyl derivatives.
科学的研究の応用
3-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolopyrimidine scaffold allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
Pyrazolopyrimidines: Compounds with similar scaffolds but different substituents.
Chlorophenyl Derivatives: Compounds with the chlorophenyl group but different core structures.
Uniqueness
The uniqueness of 3-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide lies in its combination of the pyrazole, pyrazolopyrimidine, and chlorophenyl groups, which confer specific biological activities and chemical reactivity that are distinct from other similar compounds.
特性
分子式 |
C18H16ClN5S |
|---|---|
分子量 |
369.9 g/mol |
IUPAC名 |
3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-5,7-dimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H16ClN5S/c1-10-8-11(2)24-17(20-10)16(18(23-24)25-3)15-9-14(21-22-15)12-4-6-13(19)7-5-12/h4-9H,1-3H3,(H,21,22) |
InChIキー |
WNORINSLOYEVLY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=C(C(=NN12)SC)C3=CC(=NN3)C4=CC=C(C=C4)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Ethoxy-5-isopropylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13371799.png)

![N-[2-(1-piperazinyl)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B13371821.png)
![3-(3,4-Dimethoxybenzyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371828.png)
![1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B13371841.png)
![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B13371843.png)
![9-{4-[(2-hydroxyethyl)(methyl)amino]-2-butynyl}-9H-fluoren-9-ol](/img/structure/B13371857.png)
![Ethyl 2-amino-5',7,7-trimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B13371861.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide](/img/structure/B13371862.png)
![5-(4-chlorobenzyl)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371868.png)
![2-methyl-4-[4-methyl-1-oxo-2(1H)-phthalazinyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B13371869.png)
![6-(3-Methyl-1-benzofuran-2-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371870.png)
![4-(3-bromophenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13371873.png)
![N-{2-[(8-quinolinylcarbonyl)amino]ethyl}-8-quinolinecarboxamide](/img/structure/B13371876.png)
